molecular formula C12H22N2O3 B13887337 tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate

tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate

Cat. No.: B13887337
M. Wt: 242.31 g/mol
InChI Key: IIZSSJWWTLDNPE-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate: is a synthetic organic compound with a molecular formula of C₁₂H₂₂N₂O₃. It is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to promote the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It serves as a model compound for investigating the interactions of spirocyclic molecules with enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its unique structure makes it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

  • tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.6]decane-2-carboxylate
  • tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate

Comparison: While these compounds share similar spirocyclic structures, tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)6-13-4-5-16-9-12/h13H,4-9H2,1-3H3

InChI Key

IIZSSJWWTLDNPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCCOC2

Origin of Product

United States

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